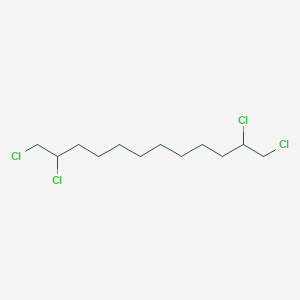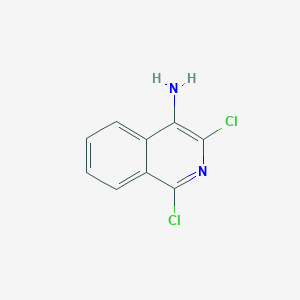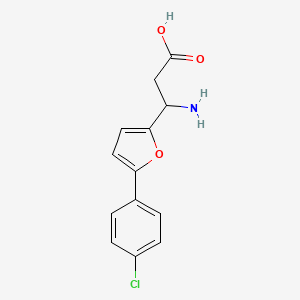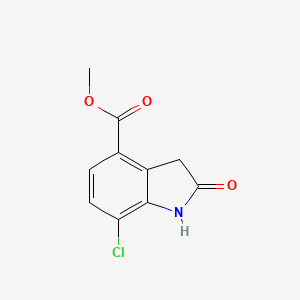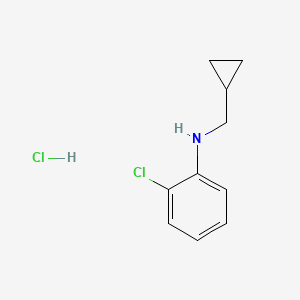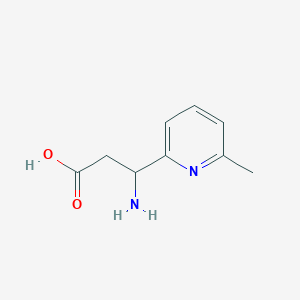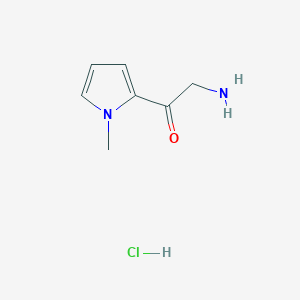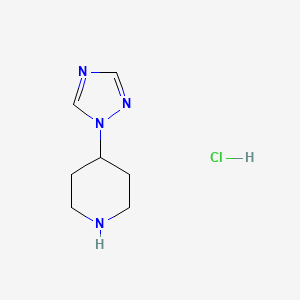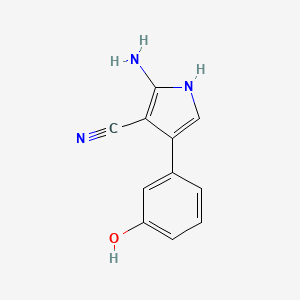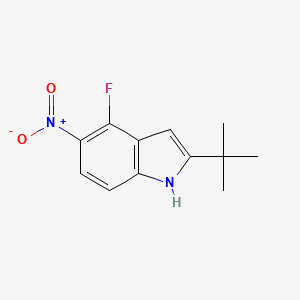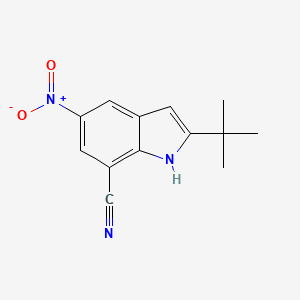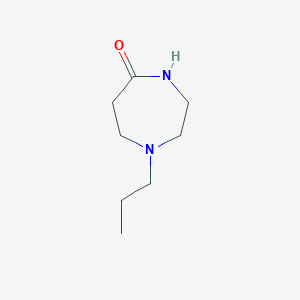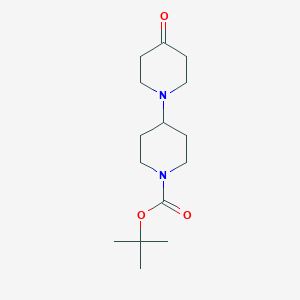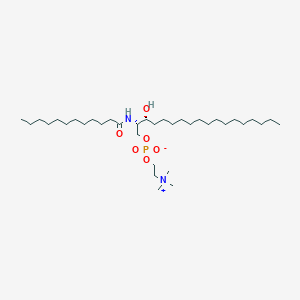
N-(十二烷酰基)鞘氨醇-1-磷酸胆碱
描述
N-lauroyl-
SM(d18:0/12:0) is a sphingomyelin.
科学研究应用
我搜索了N-(十二烷酰基)鞘氨醇-1-磷酸胆碱 (SM(d18:0/12:0)) 在科学研究中的应用,以下是对结果的总结:
电喷雾电离质谱 (ESI-MS)
作用机制
Target of Action
It is known that similar compounds interact with various proteins and enzymes within the cell
Mode of Action
It is known that similar compounds can alter the fatty acid and protein profiles of cells when cultivated under certain conditions . This suggests that N-(dodecanoyl)-sphinganine-1-phosphocholine may interact with its targets to induce changes in cellular processes.
Biochemical Pathways
It is known that similar compounds can alter important pathways related to oxidative stress and stationary phase response in cells
Result of Action
It is known that similar compounds can alter the abundance of certain proteins and the levels of free cellular thiol, suggesting potential effects on oxidative stress resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(dodecanoyl)-sphinganine-1-phosphocholine. For instance, the presence of N-(dodecanoyl)-sphinganine-1-phosphocholine can alter the fatty acid and protein profiles of cells cultivated in an anaerobic condition
属性
IUPAC Name |
[(2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H73N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h33-34,38H,6-32H2,1-5H3,(H-,36,39,40,41)/t33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFURSPBCUAIO-SZAHLOSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H73N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677071 | |
| Record name | (2S,3R)-2-(Dodecanoylamino)-3-hydroxyoctadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474923-31-4 | |
| Record name | (2S,3R)-2-(Dodecanoylamino)-3-hydroxyoctadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Given that the study identifies lipid metabolism, particularly LysoPA, as a key pathway in FTC, could other lipids like N-(dodecanoyl)-sphinganine-1-phosphocholine also play a role in the disease?
A1: While the study specifically focuses on LysoPA [], the broader implication of altered lipid metabolism in FTC warrants further investigation into the roles of other lipids, including N-(dodecanoyl)-sphinganine-1-phosphocholine. Further research is needed to determine if N-(dodecanoyl)-sphinganine-1-phosphocholine exhibits altered levels in FTC tissues compared to healthy tissues or benign nodules. Investigating its potential involvement in pathways relevant to FTC development, such as cell proliferation, apoptosis, and RAS signaling, could provide valuable insights.
Q2: Could N-(dodecanoyl)-sphinganine-1-phosphocholine serve as a potential biomarker for FTC diagnosis or a target for therapeutic intervention?
A2: The study highlights the potential of LysoPA and its analogs as biomarkers for FTC diagnosis []. Given the structural similarities between LysoPA and N-(dodecanoyl)-sphinganine-1-phosphocholine, it's plausible that N-(dodecanoyl)-sphinganine-1-phosphocholine could also exhibit differential expression in FTC. Investigating its levels in patient samples (e.g., blood, tissue) could reveal if it holds diagnostic potential. Further research is necessary to understand if N-(dodecanoyl)-sphinganine-1-phosphocholine plays a direct role in FTC development and if targeting its synthesis or signaling pathways could be therapeutically beneficial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


